molecular formula C11H22N2O2 B2374456 cis-3-(Boc-amino)-5-methylpiperidine CAS No. 1187055-56-6; 1270019-92-5

cis-3-(Boc-amino)-5-methylpiperidine

Cat. No.: B2374456
CAS No.: 1187055-56-6; 1270019-92-5
M. Wt: 214.309
InChI Key: CNALVHVMBXLLIY-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-3-(Boc-amino)-5-methylpiperidine is a piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the 3-amino position and a methyl substituent at the 5-position of the piperidine ring. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes, making the compound a valuable intermediate in pharmaceutical and agrochemical synthesis . For example, the trifluoromethyl analog has a molecular weight of 268.28, a purity >98%, and requires storage at 2–8°C to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-9(7-12-6-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNALVHVMBXLLIY-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](CNC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

Piperidine derivatives are pivotal in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets. Below, cis-3-(Boc-amino)-5-methylpiperidine is compared to structurally and functionally related compounds.

Structural Analogues: Substituent Effects
Compound Substituent at 5-Position Molecular Weight Key Features
This compound Methyl Not reported Moderate hydrophobicity; potential for CNS-targeting due to methyl group.
cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine Trifluoromethyl 268.28 Enhanced electronegativity; improved metabolic stability .
LAS-250 (Piperidine derivative) Aryl group Varies Targets membrane receptors; high selectivity for voltage-gated ion channels .

Key Observations :

  • LAS-250 , a piperidine derivative with an aryl substituent, exhibits 2–3× higher selectivity for voltage-gated ion channels than other derivatives, suggesting that bulky substituents improve ion channel interactions .

Key Findings :

  • The methyl substituent in this compound may confer moderate GPCR engagement, similar to LAS-250 but with reduced ion channel selectivity compared to aryl-substituted analogs.

Research Implications and Gaps

  • Pharmacological Potential: The methyl substituent’s smaller size may favor blood-brain barrier penetration, making this compound a candidate for neuroactive drug development.
  • Data Limitations : Direct studies on the 5-methyl variant are scarce; most inferences are drawn from trifluoromethyl or aryl-substituted analogs .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of cis-3-(Boc-amino)-5-methylpiperidine to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example:

  • Catalysts : Test palladium-based catalysts under inert atmospheres to minimize side reactions.
  • Temperature : Evaluate yields at 0–5°C (to control Boc-deprotection) versus room temperature.
  • Solvent Systems : Compare polar aprotic solvents (e.g., DMF) with non-polar alternatives (e.g., THF) to stabilize intermediates.
  • Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.
  • Monitoring : Employ TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) and LC-MS to track reaction progress .
    • Experimental Design : Follow iterative Design of Experiments (DoE) to identify critical factors affecting yield .

Q. What spectroscopic methods are most effective for confirming the structure and stereochemistry of this compound?

  • Methodological Answer :

  • NMR : Use 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm regiochemistry (e.g., δ 1.4 ppm for Boc methyl groups) and cis-configuration via coupling constants (J = 4–6 Hz for axial-equatorial protons). 2D NOESY can validate spatial proximity of the Boc-amino and methyl groups .
  • IR : Look for N-H stretching (~3400 cm1^{-1}) and carbonyl peaks (~1680 cm1^{-1}) from the Boc group.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 256.2022) .

Q. How should researchers design a literature review to identify gaps in the application of this compound in medicinal chemistry?

  • Methodological Answer :

  • Search Strategy : Use databases like SciFinder and PubMed with keywords: “this compound,” “piperidine derivatives,” “Boc-protected amines,” and “medicinal chemistry.”
  • Framework : Apply PICO (Population: target proteins; Intervention: compound interactions; Comparison: similar scaffolds; Outcome: binding affinity) to structure foreground questions .
  • Gap Analysis : Tabulate existing studies (e.g., Table 1) to highlight under-explored areas like kinase inhibition or prodrug design .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states and calculate activation energies for Boc deprotection pathways.
  • Molecular Dynamics : Simulate solvent effects (e.g., DCM vs. acetonitrile) on reaction kinetics.
  • Docking Studies : Predict binding modes with enzymes (e.g., proteases) to guide functionalization .

Q. How can researchers resolve contradictions in literature reports on the stereochemical stability of this compound under acidic conditions?

  • Methodological Answer :

  • Controlled Replication : Reproduce conflicting studies with strict pH control (e.g., HCl in dioxane at 0°C vs. 25°C) and monitor by 1H^1\text{H}-NMR.
  • Kinetic Analysis : Perform Eyring plots to compare activation parameters (ΔH‡, ΔS‡) across conditions.
  • Systematic Review : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses (e.g., solvent vs. temperature as the destabilizing factor) .

Q. What in vivo metabolic profiling strategies are suitable for tracking this compound derivatives in pharmacokinetic studies?

  • Methodological Answer :

  • Isotope Labeling : Synthesize 13C^{13}\text{C}-labeled analogs to trace metabolites via LC-MS/MS.
  • Microsomal Assays : Incubate with liver microsomes (human/rat) and identify phase I/II metabolites (e.g., hydroxylation, glucuronidation).
  • Protocol Design : Align with FDA guidelines for preclinical testing, including dose-ranging and toxicity endpoints .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.